

An In-depth Technical Guide to the Synthesis and Characterization of Capmatinib M18

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Compound of Interest

Compound Name: *Capmatinib metabolite M18*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Capmatinib M18, a primary metabolite of the MET inhibitor Capmatinib. This document details a proposed synthetic route, experimental protocols, and analytical characterization methods. Additionally, it visualizes the synthetic workflow and the relevant biological signaling pathway to provide a thorough understanding of this compound for research and development purposes.

Introduction

Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase, which is a key driver in various cancers. The metabolism of Capmatinib leads to the formation of several metabolites, with the N-demethylated form, designated as M18, being of significant interest for understanding the drug's complete pharmacological profile. The chemical name for Capmatinib M18 is 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl)benzamide. This guide outlines a feasible synthetic pathway for obtaining Capmatinib M18 and the analytical techniques required for its thorough characterization.

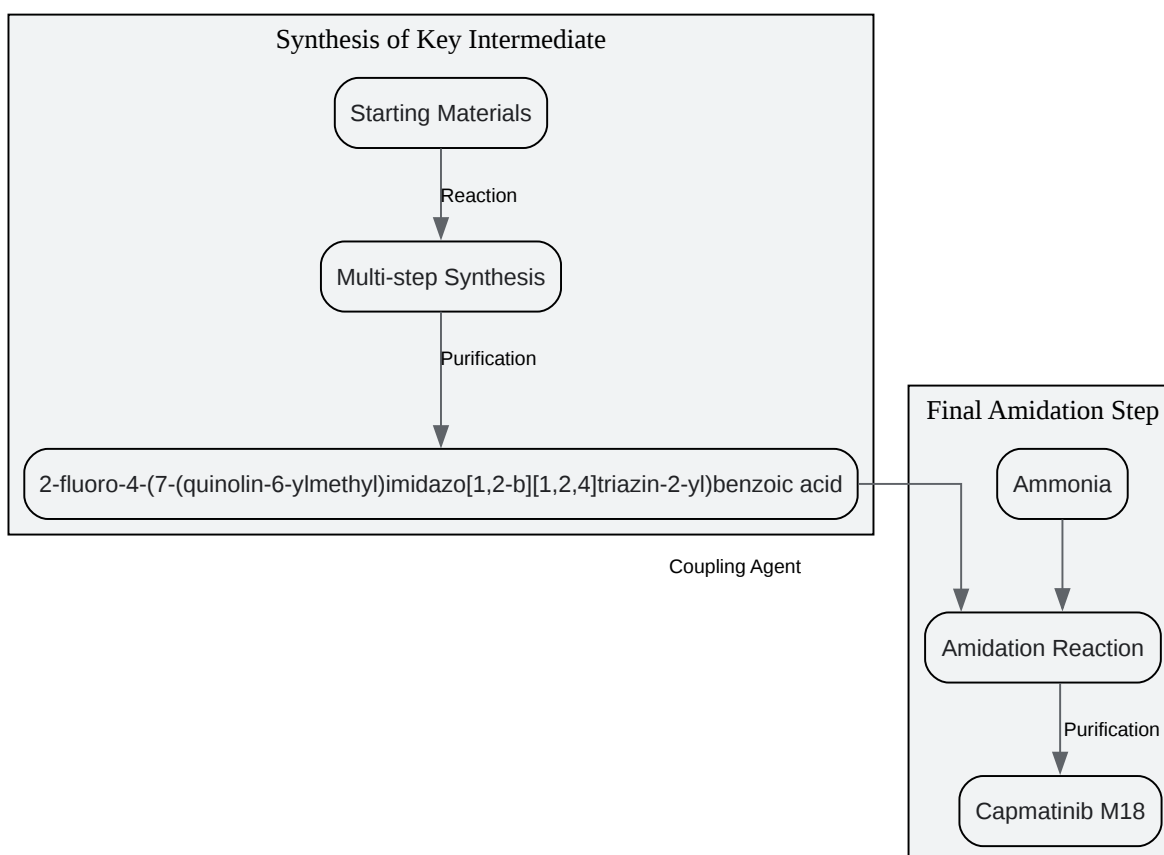
Synthesis of Capmatinib M18

The synthesis of Capmatinib M18 can be achieved through a multi-step process that largely mirrors the synthesis of the parent drug, Capmatinib, with a key modification in the final

amidation step. The overall strategy involves the synthesis of a key carboxylic acid intermediate, followed by its conversion to the primary amide.

Synthesis Workflow

The logical flow of the synthesis is depicted in the following diagram:



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Caption: Proposed synthetic workflow for Capmatinib M18.

Experimental Protocols

Step 1: Synthesis of 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic acid (Key Intermediate)

A detailed, step-by-step protocol for the synthesis of this key intermediate is often proprietary and found within patent literature. A generalized approach involves the coupling of a substituted imidazotriazine core with a fluorinated benzoic acid derivative. This typically involves multiple synthetic steps that are not publicly detailed. For research purposes, this intermediate may be commercially available from specialized chemical suppliers.

Step 2: Amidation of the Carboxylic Acid Intermediate to form Capmatinib M18

This step involves the conversion of the carboxylic acid group of the key intermediate into a primary amide using ammonia.

- Materials:
 - 2-fluoro-4-(7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl)benzoic acid
 - Ammonia solution (e.g., 7N in methanol or aqueous ammonium hydroxide)
 - A suitable coupling agent (e.g., HATU, HBTU, or EDC with HOBt)
 - An organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))
 - Anhydrous aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))
- Procedure:
 - Dissolve the carboxylic acid intermediate (1 equivalent) in the anhydrous aprotic solvent.
 - Add the organic base (2-3 equivalents) to the solution.
 - Add the coupling agent (1.1-1.5 equivalents) to the reaction mixture and stir for a few minutes to activate the carboxylic acid.
 - Slowly add the ammonia solution (2-5 equivalents) to the reaction mixture.

- Allow the reaction to stir at room temperature for several hours to overnight, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to obtain pure Capmatinib M18.

Characterization of Capmatinib M18

A comprehensive characterization of the synthesized Capmatinib M18 is essential to confirm its identity, purity, and structure. The following analytical techniques are recommended:

Data Presentation

The following table summarizes the expected and hypothetical characterization data for Capmatinib M18.

Analytical Technique	Parameter	Expected/Hypothetical Value
Mass Spectrometry (MS)	Molecular Ion $[M+H]^+$	m/z 400.13
High-Resolution MS (HRMS)	Calculated for $C_{22}H_{15}FN_6O$: 400.1291, Found: [Provide experimental value]	
1H NMR	Chemical Shifts (δ)	Aromatic and aliphatic protons consistent with the proposed structure.
^{13}C NMR	Chemical Shifts (δ)	Carbon signals corresponding to the quinoline, imidazotriazine, and fluorobenzamide moieties.
HPLC	Purity	>95%
Retention Time	Dependent on the specific HPLC method used.	
FT-IR	Key Stretching Frequencies	N-H, C=O (amide), C-F, and aromatic C-H stretches.

Detailed Methodologies

- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) using an electrospray ionization (ESI) source in positive ion mode should be employed to confirm the elemental composition of the synthesized compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - 1H NMR: The sample should be dissolved in a suitable deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$). The spectrum will show characteristic signals for the protons on the quinoline, imidazotriazine, and fluorobenzamide rings, as well as the methylene bridge protons. The amide protons will likely appear as a broad singlet.
 - ^{13}C NMR: This will provide information on the carbon skeleton of the molecule.

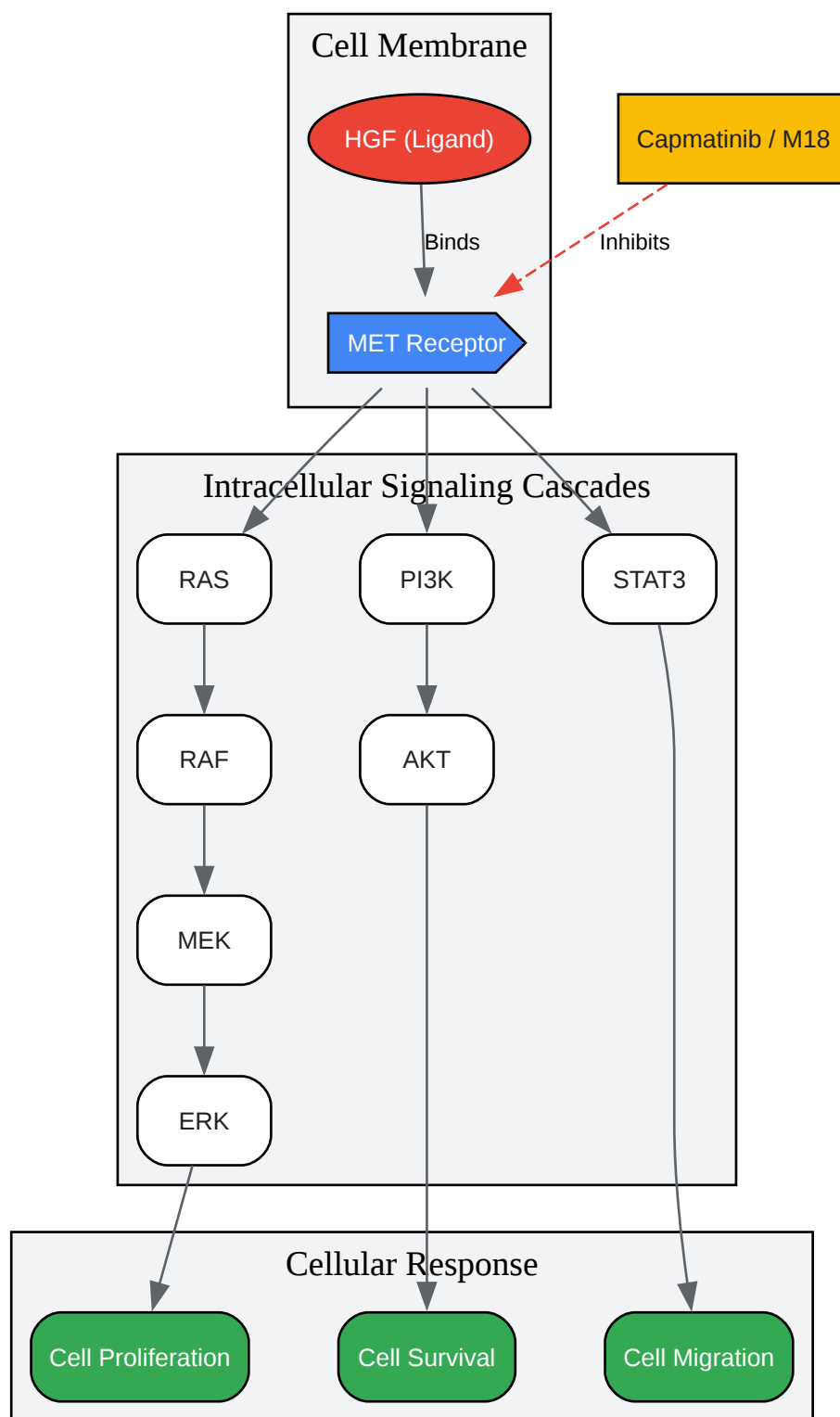
- 2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule.
- High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with a C18 column and a mobile phase gradient of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) can be used to determine the purity of the synthesized Capmatinib M18.^{[1][2][3][4][5]} Detection can be performed using a UV detector at a suitable wavelength.
- Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule, such as the N-H and C=O stretching vibrations of the amide group and the C-F bond.

Biological Context: MET Signaling Pathway

Capmatinib and its metabolites, including M18, exert their therapeutic effect by inhibiting the MET receptor tyrosine kinase. Understanding this pathway is crucial for researchers in drug development.

MET Signaling Pathway Diagram

The following diagram illustrates the MET signaling pathway and the point of inhibition by Capmatinib.



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Caption: The HGF/MET signaling pathway and its inhibition by Capmatinib.

Activation of the MET receptor by its ligand, Hepatocyte Growth Factor (HGF), triggers a cascade of downstream signaling pathways, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways.[6][7] These pathways are crucial for cell proliferation, survival, and migration.[6][7] In cancer, aberrant activation of the MET pathway can drive tumor growth and metastasis. Capmatinib, and likely its active metabolites such as M18, function by binding to the ATP-binding site of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of these downstream signaling cascades.[6]

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of Capmatinib M18. The proposed synthetic route, leveraging a key carboxylic acid intermediate, offers a viable path for obtaining this important metabolite for further pharmacological and toxicological evaluation. The detailed characterization methodologies are essential for ensuring the quality and identity of the synthesized compound. A thorough understanding of the MET signaling pathway provides the necessary biological context for studying the effects of Capmatinib and its metabolites in cancer research and drug development.

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